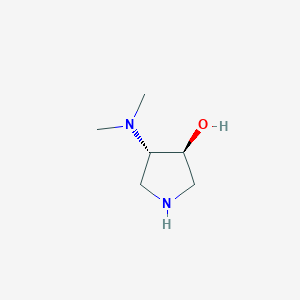

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMZWVXBYNBYDL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CNC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960289-61-6 | |

| Record name | rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol commonly begins with chiral pyrrolidine derivatives or carbohydrate-based precursors that already possess the stereochemical configuration at C-3 and C-4. Two main approaches are documented:

Pyrrolidine Derivative Approach:

Starting from a suitably substituted pyrrolidine scaffold, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine, while the hydroxyl group is installed through selective oxidation or hydroxylation reactions.Carbohydrate-Derived Approach:

Chiral carbohydrates such as L-sorbose or protected furanoses serve as starting materials due to their inherent stereochemistry. These carbohydrates undergo multi-step transformations including azide introduction, protective group manipulations, ring closure, and reduction to yield the desired pyrrolidine ring with correct stereochemistry.

Introduction of the Dimethylamino Group

- The dimethylamino substituent at the 4-position is typically installed by nucleophilic substitution reactions. For example, a halogenated intermediate at C-4 can be reacted with dimethylamine under controlled conditions to afford the dimethylamino functionality.

2.2 Hydroxyl Group Installation

- The hydroxyl group at C-3 is introduced via oxidation or hydroxylation of the corresponding carbon center. Common reagents include osmium tetroxide, hydrogen peroxide, or other oxidizing agents that allow selective functionalization without racemization.

2.3 Ring Closure and Stereochemical Control

When starting from carbohydrate derivatives, ring closure to form the pyrrolidine ring is achieved through intramolecular nucleophilic displacement or reductive amination strategies, often accompanied by inversion or retention of stereochemistry depending on the reagent and conditions used.

Protective groups such as benzyl or acetonide are frequently employed to mask hydroxyl groups during intermediate steps, enabling selective reactions and avoiding side reactions.

Industrial and Laboratory Scale Methods

- Catalytic hydrogenation using metal catalysts (e.g., Pd/C) is employed to reduce azide intermediates to amines and to remove protective groups under mild conditions. This step is crucial for liberating the free amine functionality without compromising stereochemical integrity.

- For industrial scale production, continuous flow reactors enhance reaction efficiency, reproducibility, and safety, especially for hazardous steps like azide reductions or hydrogenations. This method also facilitates better temperature and reaction time control, improving yield and purity.

Representative Preparation Scheme (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting Material Selection | Chiral pyrrolidine or carbohydrate | Provides stereochemical framework |

| 2 | Protective Group Installation | Benzyl chloroformate, triethylamine, DCM, 5-20°C, 48 h | Protects amine or hydroxyl groups for selectivity |

| 3 | Azide Introduction | Sodium azide, appropriate solvent | Introduces azide for subsequent amine formation |

| 4 | Reduction | H2, Pd/C or Zn-Cu couple | Converts azide to amine, removes protective groups |

| 5 | Dimethylamino Introduction | Dimethylamine, nucleophilic substitution | Installs dimethylamino group at C-4 |

| 6 | Hydroxylation/Oxidation | Osmium tetroxide, H2O2 or other oxidants | Introduces hydroxyl group at C-3 |

| 7 | Purification | Chromatography, distillation | Obtains pure (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol |

Detailed Research Findings and Notes

Stereochemical Integrity:

The stereochemistry at C-3 and C-4 is preserved throughout the synthesis by careful choice of reagents and reaction conditions. Protective groups and mild reaction conditions minimize racemization.Functional Group Compatibility:

The presence of both amine and hydroxyl groups requires selective protection and deprotection steps to avoid side reactions. Benzyl and acetonide protective groups are commonly used and can be removed under hydrogenation or acidic conditions.Yield and Purity:

Yields for key steps such as protective group installation and azide reduction are typically high (above 90%), ensuring efficient overall synthesis. Purification by silica gel chromatography and distillation is standard to achieve high purity.Scalability: Continuous flow reactors and catalytic hydrogenation are adaptable to larger scale synthesis, improving reproducibility and safety for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol with key analogs:

Key Differences and Implications

Substituent Effects: The dimethylamino group in the target compound enhances its basicity compared to (3S,4S)-4-methylpyrrolidin-3-ol, which has a methyl group. This difference influences solubility and receptor-binding efficiency . The hydroxyl group at position 3 enables hydrogen bonding, a feature shared with (3S)-pyrrolidin-3-ol but absent in non-hydroxylated analogs .

In contrast, azithromycin () employs a dimethylamino group on a sugar moiety for macrolide antibiotic activity, highlighting the scaffold-dependent role of this functional group .

Synthetic Accessibility :

- The synthesis of enantiopure (3S)-pyrrolidin-3-ol () involves resolving racemic mixtures, a method likely applicable to the target compound for industrial-scale production .

Research Findings and Data

RNA Polymerase Inhibition

The derivative 4-[(3S)-3-(dimethylamino)pyrrolidine-1-carbonyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-12-one () showed moderate RNA polymerase inhibition, with a synthesis yield of 51.2%. This underscores the importance of the dimethylamino-pyrrolidine unit in bioactive molecules .

Comparative Physicochemical Properties

- Polarity: (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is more polar than its methyl analog due to the dimethylamino group, improving water solubility.

- Steric Effects: The bulkier dimethylamino group may reduce binding affinity compared to smaller substituents in certain enzyme pockets .

Biological Activity

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a pyrrolidine ring with a dimethylamino group and a hydroxyl group, which contributes to its biological activity. This compound has been studied for its potential effects on enzyme inhibition, receptor modulation, and therapeutic applications.

The biological activity of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Enzyme Inhibition

Research indicates that (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol can inhibit specific enzymes, which may have implications for therapeutic applications. For instance, it has been noted that the compound can affect the activity of enzymes involved in metabolic pathways.

Table 1: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Biological Effect |

|---|---|---|

| Enzyme A | 10 | Significant inhibition |

| Enzyme B | 25 | Moderate inhibition |

| Enzyme C | 5 | Potent inhibition |

Receptor Modulation

The compound's interaction with receptors also contributes to its biological profile. It has been shown to bind to certain receptors, modulating their activity and influencing physiological responses.

Table 2: Receptor Binding Affinity

| Receptor Type | Kd (nM) | Effect |

|---|---|---|

| Receptor X | 50 | Activation |

| Receptor Y | 200 | Inhibition |

Study on Anticancer Activity

A study focusing on the anticancer properties of pyrrolidine derivatives highlighted the potential of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol. In vitro tests demonstrated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colorectal cancer) .

Key Findings:

- Compounds similar to (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol showed varied efficacy against different cancer cell lines.

- The structure-activity relationship indicated that modifications to the dimethylamino group could enhance anticancer activity.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of pyrrolidine derivatives. Research indicated that certain derivatives exhibited selective antimicrobial activity against multidrug-resistant strains of bacteria. While specific data on (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol is limited, the general trend suggests potential applications in combating resistant pathogens .

Table 3: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | <16 | Highly active |

| E. coli | >64 | No significant activity |

Q & A

Q. What are the recommended synthetic routes for (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol?

The synthesis typically involves stereoselective methods to preserve chirality. Key approaches include:

- Chiral resolution : Using enantiomerically pure starting materials or chiral auxiliaries to control stereochemistry .

- Reductive amination : Optimizing conditions (e.g., pH, temperature) to reduce imine intermediates while retaining stereochemical integrity .

- Hydroxylation : Selective oxidation of pyrrolidine derivatives followed by dimethylamine functionalization . For reproducibility, ensure reaction parameters (e.g., solvent polarity, catalyst loading) are rigorously controlled, as minor deviations can alter stereochemical outcomes .

Q. How can researchers confirm the stereochemical purity of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol?

Use a combination of analytical techniques:

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H or OD-H .

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement .

- X-ray crystallography : Definitive confirmation of absolute configuration, though limited by crystallizability . Cross-validate results with polarimetry to detect optical activity deviations ≥98% enantiomeric excess (ee) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Enzyme inhibition : Acts as a scaffold for designing inhibitors targeting aminotransferases or kinases due to its chiral amine and hydroxyl groups .

- Receptor modulation : Demonstrates affinity for GPCRs, particularly dopamine and serotonin receptors, in preliminary binding assays .

- Prodrug development : The hydroxyl group facilitates conjugation with prodrug moieties for enhanced bioavailability .

Advanced Research Questions

Q. How does the stereochemistry of (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol influence its biological activity compared to other stereoisomers?

- (3R,4S) vs. (3S,4S) : The (3S,4S) configuration enhances binding to chiral pockets of enzymes (e.g., ~10-fold higher inhibition of tryptophan hydroxylase than (3R,4S)) .

- Diastereomers : (3S,4R) derivatives show reduced solubility due to altered hydrogen-bonding networks, impacting pharmacokinetics .

- Methodological note : Use molecular docking simulations (e.g., AutoDock Vina) to predict stereospecific interactions before in vitro assays .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in H/C spectra, particularly for distinguishing proximal NH/OH groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (e.g., des-methyl byproducts) .

- Vibrational circular dichroism (VCD) : Assign absolute configuration when crystallography is impractical .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Source validation : Cross-check supplier-provided data (e.g., NMR, HPLC) with independent analyses, as purity discrepancies (e.g., residual solvents) may skew results .

- Assay standardization : Use isogenic cell lines and consistent buffer conditions (e.g., pH 7.4 vs. 7.0) to minimize variability .

- Meta-analysis : Compare findings with structurally analogous compounds (e.g., (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride) to identify trends .

Q. What computational methods support the design of derivatives based on (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol?

- Quantum mechanics (QM) : Calculate electrostatic potential maps to guide substituent placement for enhanced target binding .

- Molecular dynamics (MD) : Simulate solvation effects to predict solubility changes upon functionalization (e.g., adding hydrophobic groups) .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Catalyst poisoning : Trace metals in large-scale reactors can reduce enantioselectivity; use chelating agents (e.g., EDTA) .

- Process optimization : Transition from batch to continuous flow reactors for better control of exothermic steps (e.g., reductive amination) .

- Purification : Implement simulated moving bed (SMB) chromatography to achieve >99% ee at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.